molecular formula C16H12ClN3OS2 B13350884 N-(4-(2-Chlorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide

N-(4-(2-Chlorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide

Cat. No.: B13350884
M. Wt: 361.9 g/mol
InChI Key: VYHJDFXCWZFBPJ-UHFFFAOYSA-N
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Description

N-(4-(2-Chlorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-Chlorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 2-(methylthio)nicotinic acid chloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating under reflux.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to improve yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-Chlorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield the corresponding sulfoxide or sulfone, while substitution of the chlorine atom could yield various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors.

    Medicine: As a lead compound for the development of new drugs, particularly for its potential anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(4-(2-Chlorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-Chlorophenyl)thiazol-2-yl)-2-(methylthio)benzamide
  • N-(4-(2-Chlorophenyl)thiazol-2-yl)-2-(methylthio)pyridine
  • N-(4-(2-Chlorophenyl)thiazol-2-yl)-2-(methylthio)quinoline

Uniqueness

N-(4-(2-Chlorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide is unique due to the presence of the nicotinamide moiety, which may confer specific biological activities not observed in other similar compounds

Biological Activity

N-(4-(2-Chlorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₃H₁₂ClN₃OS
  • IUPAC Name : this compound

The presence of the thiazole ring and the chlorophenyl group suggests potential interactions with biological targets, making it a candidate for further investigation.

Antiviral Activity

Recent studies have shown that derivatives of compounds similar to this compound exhibit significant antiviral properties. For instance, some analogues demonstrated potent inhibition against human adenovirus (HAdV), with selectivity indexes greater than 100 and low micromolar potency. Notably, certain compounds showed an IC50 as low as 0.27 μM, indicating strong antiviral activity while maintaining low cytotoxicity levels .

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic effects, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies indicated that certain derivatives could inhibit the growth of this protozoan parasite effectively, suggesting potential therapeutic applications in treating parasitic infections .

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Inhibition of Viral Replication : Compounds targeting the DNA replication process of viruses have shown promising results.
  • Disruption of Metabolic Pathways : The compound may interfere with metabolic pathways crucial for parasite survival, thereby exerting its antiparasitic effects.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound and its analogues:

StudyTarget OrganismIC50 (μM)Observations
HAdV0.27High selectivity index; low cytotoxicity
T. cruzi0.15Effective growth inhibition in vitro
Cancer Cells0.12Significant reduction in cell viability

These findings highlight the versatility of this compound in targeting different biological systems.

Properties

Molecular Formula

C16H12ClN3OS2

Molecular Weight

361.9 g/mol

IUPAC Name

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C16H12ClN3OS2/c1-22-15-11(6-4-8-18-15)14(21)20-16-19-13(9-23-16)10-5-2-3-7-12(10)17/h2-9H,1H3,(H,19,20,21)

InChI Key

VYHJDFXCWZFBPJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3Cl

Origin of Product

United States

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